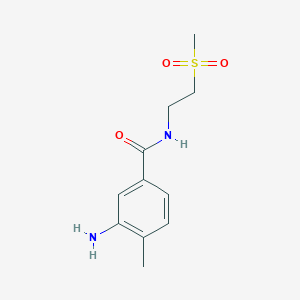

3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide

Description

3-Amino-N-(2-methanesulfonylethyl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide backbone substituted with a 3-amino group and a methanesulfonylethyl side chain. The methanesulfonylethyl group introduces a sulfonyl moiety, which may enhance solubility and hydrogen-bonding interactions compared to alkyl or aryl substituents . Benzamide derivatives are frequently explored for their ability to occupy hydrophobic pockets in enzyme active sites, as seen in type 2 small-molecule kinase inhibitors (SMKIs) like imatinib .

Properties

Molecular Formula |

C11H16N2O3S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

3-amino-4-methyl-N-(2-methylsulfonylethyl)benzamide |

InChI |

InChI=1S/C11H16N2O3S/c1-8-3-4-9(7-10(8)12)11(14)13-5-6-17(2,15)16/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) |

InChI Key |

MSUQETLHJUYAOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-aminoethanesulfonyl chloride to produce the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro derivatives.

Reduction: The sulfone group can be reduced to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions include nitro derivatives, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfone group can participate in redox reactions, affecting cellular signaling pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide with related 4-methylbenzamide derivatives:

*Estimated using computational tools (e.g., ChemDraw).

- Methanesulfonylethyl Group : The sulfonyl group likely improves aqueous solubility compared to lipophilic substituents like dimethylphenyl or chlorophenyl groups, which exhibit higher LogP values .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 2,4-dimethylphenyl) enhance hydrophobic interactions in kinase binding pockets, while aliphatic chains (e.g., cyclopropylmethyl) may restrict conformational flexibility .

Biological Activity

3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and kinase inhibition. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound is structurally related to other benzamide derivatives known for their inhibitory effects on various protein kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. Specifically, the compound is believed to interact with receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and Bcr-Abl, which are implicated in several cancers.

- Inhibition of Kinases : Research indicates that compounds similar to 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide can inhibit the activity of kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction .

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluated the cytotoxicity of related compounds on K562 cells (chronic myeloid leukemia) and found moderate suppression of cell growth .

- Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between the compound and key residues in the active sites of target kinases. This suggests that structural modifications can enhance binding affinity and specificity for desired targets .

Comparative Biological Activity

The following table summarizes the biological activity of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide compared to its analogs:

Note : TBD = To Be Determined.

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives based on the core structure of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide. These efforts aim to enhance its potency and selectivity against specific cancer types. The synthesis typically involves modifications at the amine or sulfonyl groups to improve solubility and bioavailability.

Future Directions

Further research is warranted to:

- Explore Structure-Activity Relationships (SAR) : Understanding how changes in chemical structure affect biological activity will be crucial for developing more effective compounds.

- Conduct In Vivo Studies : While in vitro results are promising, animal models will provide insights into pharmacokinetics, toxicity, and therapeutic efficacy.

- Investigate Combination Therapies : Assessing the compound's effectiveness in combination with existing therapies could yield synergistic effects that enhance treatment outcomes for cancer patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.